molecular formula C10H10N2O2 B189499 Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 129912-28-3

Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B189499
CAS No.: 129912-28-3
M. Wt: 190.2 g/mol
InChI Key: QUGDRECJYGCLIY-UHFFFAOYSA-N
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Description

Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with an α-bromocarbonyl compound under basic conditions. This reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often employ solid support catalysts such as aluminum oxide or titanium tetrachloride to enhance the reaction efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific ester functional group at the 6-position, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate (MMIP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of MMIP, including its mechanisms of action, biochemical interactions, and relevant research findings.

Overview of this compound

MMIP belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure that includes an imidazole ring and a pyridine ring. The presence of a carboxylate group at the 6-position enhances its reactivity and interaction with biological targets. This compound is often used as a building block in drug discovery and development due to its versatile scaffold.

Target Interactions:
MMIP interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition: MMIP can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways within microbial cells, leading to cell death .
  • Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis.

Antimicrobial Properties

MMIP has demonstrated significant antimicrobial activity against various bacterial strains. It has been particularly noted for its effectiveness against Staphylococcus aureus , suggesting potential applications in treating infections caused by antibiotic-resistant bacteria. The compound's ability to interfere with bacterial growth pathways makes it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research indicates that MMIP exhibits anticancer properties through several mechanisms:

  • Induction of Apoptosis: Studies have shown that MMIP can induce apoptosis in cancer cells by activating intrinsic signaling pathways associated with cell death .
  • Cell Cycle Arrest: MMIP has been reported to cause cell cycle arrest in specific cancer cell lines, thereby inhibiting their proliferation.

Synthesis and Biological Evaluation

Recent studies have focused on synthesizing derivatives of MMIP to evaluate their biological activities. For instance:

  • A study synthesized several new imidazo[1,2-a]pyridine derivatives derived from MMIP and screened them for antimycobacterial activities. While none showed significant antituberculous activity at the tested concentration (6.25 μg/mL), the research highlighted the need for further exploration of structural modifications to enhance efficacy against Mycobacterium tuberculosis .
  • Another study investigated the interaction of MMIP with cytochrome P450 enzymes, which are crucial for drug metabolism. The findings indicated that MMIP could influence the metabolism of various drugs, potentially affecting their therapeutic efficacy and safety profiles.

Comparative Analysis of Related Compounds

The biological activities of MMIP can be compared with other compounds in the imidazo heterocyclic family. The following table summarizes key features and activities:

Compound NameStructure FeaturesBiological Activity
This compoundContains a methyl group at the 2-positionAntimicrobial and anticancer properties
Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylateEthyl group instead of methylPotentially enhanced solubility
3-Bromo-2-methylimidazo[1,2-a]pyridineBromine substitutionNotable antimicrobial effects against resistant strains

Properties

IUPAC Name

methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-5-12-6-8(10(13)14-2)3-4-9(12)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGDRECJYGCLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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